3-methanesulfonylazocane hydrochloride
CAS No.: 2241141-84-2
Cat. No.: VC5537824
Molecular Formula: C8H18ClNO2S
Molecular Weight: 227.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241141-84-2 |
|---|---|
| Molecular Formula | C8H18ClNO2S |
| Molecular Weight | 227.75 |
| IUPAC Name | 3-methylsulfonylazocane;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO2S.ClH/c1-12(10,11)8-5-3-2-4-6-9-7-8;/h8-9H,2-7H2,1H3;1H |
| Standard InChI Key | FVSWRCOXWWPZNW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1CCCCCNC1.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The molecular formula of 3-methanesulfonylazocane hydrochloride is C₈H₁₇NO₂S·HCl, with a molar mass of 263.80 g/mol . Its structure features:
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An azocane backbone (an eight-membered saturated nitrogen heterocycle).
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A methanesulfonyl group (-SO₂CH₃) at the 3-position of the azocane ring.
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A hydrochloride salt formed via protonation of the azocane’s secondary amine.
The SMILES notation (CS(=O)(=O)C1CCCCCNC1) and InChIKey (FZXFDFBMDVNALP-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .
Predicted Physicochemical Properties
Collision cross-section (CCS) data, critical for mass spectrometry workflows, were calculated for common adducts (Table 1) :
Table 1: Predicted Collision Cross Sections for 3-Methanesulfonylazocane Hydrochloride Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 192.10528 | 138.9 |
| [M+Na]⁺ | 214.08722 | 141.8 |
| [M-H]⁻ | 190.09072 | 139.0 |
These values suggest moderate molecular rigidity, likely due to the azocane ring’s conformational flexibility and the planar methanesulfonyl group.
Synthetic Pathways and Challenges
Hypothetical Synthesis Strategy
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Azocane Formation: Cyclization of 1,7-diaminoheptane derivatives under acidic conditions.
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Sulfonylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine).
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
This approach mirrors methods used for smaller azacycles (e.g., piperidines) , but the eight-membered ring’s strain may necessitate high-dilution conditions to suppress oligomerization.
Analytical Characterization
Key characterization data would include:
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¹H/¹³C NMR: Distinct signals for the azocane protons (δ 1.2–2.8 ppm) and methanesulfonyl group (δ 3.0–3.2 ppm).
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IR Spectroscopy: Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).
Research Gaps and Future Directions
Critical Unanswered Questions
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Synthetic Reproducibility: Can the azocane ring be functionalized regioselectively?
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Solubility Profile: How does the hydrochloride salt affect aqueous solubility compared to freebase forms?
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Toxicology: Preliminary in vitro cytotoxicity screening is needed to assess therapeutic potential.
Proposed Studies
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Molecular Dynamics Simulations: To model azocane ring puckering and sulfonyl group orientation.
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High-Throughput Screening: Against kinase or GPCR panels to identify off-target effects.
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